9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Overview
Description
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene is a complex organic compound known for its unique structural properties. This compound is characterized by its hexamethyl groups and diindeno fluorene core, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary target of this compound, also known as 10,15-Dihydro-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene, is in the field of organic electronics, specifically as a hole selective material (HSM) in perovskite solar cells .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charge carriers) in the solar cell. Its highest occupied molecular orbital (HOMO) energy level and lowest unoccupied molecular orbital (LUMO) energy level are -5.10 and -2.50 eV, respectively, making it a suitable HSM for lead iodide perovskite solar cells .
Biochemical Pathways
In the context of perovskite solar cells, the compound affects the pathway of charge transport. It enables efficient solar cells with thin layers, which helps cut the unit cost of the HSL used in PVSCs .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the context of this compound used in solar cells, we can consider its deposition onto perovskite layers and its stability as analogous properties .
Result of Action
The use of this compound in perovskite solar cells has shown high fill factors up to 82%. The champion cell achieved a maximum power conversion efficiency of 18.35% when measured under reverse voltage scan under AM1.5 G 100 mW cm −2 illumination .
Action Environment
The compound exhibits good stability in ambient air, maintaining 96.4% of their initial efficiency of 18.35% after 20 days of storage . This suggests that environmental factors such as temperature and humidity have a minimal impact on the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene typically involves the condensation of specific aldehydes and amines. One common method is the Schiff-base condensation between 1,3,5-tris(4-aminophenyl)benzene and 5,5,10,10,15,15-hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene-2,7,12-tricarbaldehyde .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .
Scientific Research Applications
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
10,15-Dihydro-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]fluorene: Shares a similar core structure but differs in the arrangement of its methyl groups.
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a1’,2’-c]fluorene-2,7,12-tricarbaldehyde: A derivative with additional functional groups that enhance its reactivity.
Uniqueness
The uniqueness of 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene lies in its hexamethyl groups and diindeno fluorene core, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
IUPAC Name |
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30/c1-31(2)22-16-10-7-13-19(22)25-28(31)26-20-14-8-11-17-23(20)32(3,4)30(26)27-21-15-9-12-18-24(21)33(5,6)29(25)27/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSZGRWXUIXAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C4C(=C5C(=C31)C6=CC=CC=C6C5(C)C)C7=CC=CC=C7C4(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856384 | |
Record name | 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597554-76-2 | |
Record name | 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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